An In-Depth Technical Guide to Hexamethyleneimine (CAS: 111-49-9)
An In-Depth Technical Guide to Hexamethyleneimine (CAS: 111-49-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethyleneimine (HMI), systematically named Azepane, is a cyclic secondary amine with the chemical formula C₆H₁₃N.[1] It consists of a seven-membered ring containing six carbon atoms and one nitrogen atom.[2] HMI is a colorless to light yellow liquid characterized by an ammonia-like odor.[3][4] As a versatile chemical intermediate, it is a crucial building block in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and specialized polymers.[3][5] Its utility extends to materials science, where it functions as a structure-directing agent in the synthesis of zeolites.[4][6] This guide provides a comprehensive technical overview of Hexamethyleneimine, covering its chemical properties, synthesis protocols, spectroscopic profile, reactivity, applications, and safety guidelines.
Chemical and Physical Properties
Hexamethyleneimine is a flammable and corrosive liquid that is soluble in water.[4][7] Its key physical and chemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.
| Property | Value | Reference(s) |
| Identifier | ||
| IUPAC Name | Azepane | [1] |
| CAS Number | 111-49-9 | [1] |
| Molecular Formula | C₆H₁₃N | [1] |
| Molecular Weight | 99.17 g/mol | [1] |
| Physical Properties | ||
| Appearance | Clear, colorless to light yellow liquid | [3][4] |
| Odor | Ammonia-like | [3][8] |
| Boiling Point | 138 °C at 749-760 mmHg | [1][7] |
| Melting Point | -37 °C | [1][4] |
| Flash Point | 18 - 22 °C (64.4 - 71.6 °F) (Closed Cup) | [1] |
| Density | 0.88 g/mL at 25 °C | |
| Vapor Pressure | 7.4 mmHg at 21.1 °C | |
| Water Solubility | Soluble | [2][4] |
| Refractive Index (n20/D) | 1.466 | |
| Thermodynamic Properties | ||
| Heat of Vaporization | 9.3 kcal/mol | [1] |
| Auto-ignition Temperature | 330 °C (626 °F) | [9] |
| Safety Properties | ||
| Explosive Limits | 1.6 - 9.9% (V) | [4][7] |
Synthesis and Manufacturing
Hexamethyleneimine is primarily produced on an industrial scale through the catalytic cyclization of hexamethylenediamine. Other routes, such as the reduction of caprolactam, have also been developed.[3]
One established production method involves heating hexamethylenediamine to 350 °C in a hydrogen stream over a catalyst, such as ammonium vanadate on activated alumina, achieving yields of approximately 84%.[2][3] An alternative patented process describes a continuous reaction at lower temperatures (70-180 °C) using a nickel or cobalt catalyst, where HMI is continuously removed from the reaction mixture to maintain low concentrations and improve selectivity.[5]
Experimental Protocol: Continuous Synthesis from Hexamethylenediamine
This protocol is adapted from methodologies described for the continuous synthesis of Hexamethyleneimine to maximize yield and minimize by-product formation.[5]
Materials:
-
Purified hexamethylenediamine
-
Inert, high-boiling point solvent (e.g., n-hexanol, cumene)
-
Nickel or Cobalt-based catalyst (e.g., Raney Nickel)
-
Deionized water (for azeotropic distillation)
-
Nitrogen or Hydrogen gas supply
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermometer, and condenser
-
Addition funnel or syringe pump for continuous feeding
-
Distillation head with a collection flask
-
Heating and cooling circulator for the reactor jacket
-
Steam or inert gas inlet
Procedure:
-
Catalyst Activation & Setup: The reactor is charged with the inert solvent and the nickel/cobalt catalyst. The system is purged with nitrogen or hydrogen gas. The catalyst is activated according to the manufacturer's specifications, typically by heating under a hydrogen stream.
-
Reaction Initiation: The solvent and catalyst slurry is heated to the target reaction temperature (e.g., 100-150 °C).[5]
-
Continuous Feed and Distillation: Hexamethylenediamine is added dropwise or via syringe pump at a controlled rate. Simultaneously, steam or an inert gas is introduced into the reactor to facilitate the removal of the product.[5] The resulting Hexamethyleneimine, which has a lower boiling point than hexamethylenediamine, is distilled out of the reaction system as it is formed, often as an azeotrope with water.[5]
-
Maintaining Concentrations: The feed rate and distillation rate are carefully balanced to maintain the concentration of hexamethylenediamine below 25% and the concentration of Hexamethyleneimine below 10% in the reaction mixture. This minimizes the formation of polymeric by-products.[5]
-
Work-up and Purification: The distillate, containing HMI, water, and solvent, is collected. The organic layer is separated from the aqueous layer. The aqueous phase may be extracted with a suitable solvent to recover additional product. The combined organic phases are then subjected to fractional distillation to yield purified Hexamethyleneimine.[5]
Spectroscopic Profile
The structural identification of Hexamethyleneimine and its derivatives relies on standard spectroscopic techniques. The expected spectral characteristics for HMI are summarized below.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Comments | Reference(s) |
| ¹H NMR | N-H Proton | ~0.5 - 5.0 ppm | Broad singlet; position is concentration-dependent. Disappears upon D₂O exchange. | [10][11] |
| α-CH₂ Protons (-CH₂-N-) | ~2.3 - 3.0 ppm | Triplet or multiplet; deshielded by the adjacent nitrogen atom. | [10] | |
| β, γ-CH₂ Protons (-CH₂-C-N) | ~1.5 - 1.8 ppm | Multiplets; typical aliphatic region. | [10] | |
| ¹³C NMR | α-Carbons (-CH₂-N-) | ~40 - 65 ppm | Deshielded by the adjacent nitrogen atom. | [10] |
| β, γ-Carbons (-CH₂-C-N) | ~20 - 40 ppm | Typical aliphatic region. | [10] | |
| IR Spectroscopy | N-H Stretch | ~3350 cm⁻¹ | A single, sharp, and less intense band compared to O-H stretches, characteristic of secondary amines. | [11] |
| C-H Stretch | ~2850 - 2950 cm⁻¹ | Aliphatic C-H stretching. | [10] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 99 | Consistent with the molecular weight and the nitrogen rule (odd MW for one N atom). | [11] |
| Major Fragments | m/z = 70, 56, 42 | Resulting from characteristic α-cleavage and subsequent fragmentation of the azepane ring. | [11] |
Reactivity and Incompatibilities
Hexamethyleneimine exhibits reactivity typical of a secondary amine.
-
Basicity: It readily neutralizes acids in exothermic reactions to form the corresponding ammonium salts.[3][4][7]
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling reactions with electrophiles such as alkyl halides, acid halides, and epoxides.
-
Incompatible Materials: HMI should not be stored or mixed with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols, anhydrides, and acid halides.[3][7][9]
-
Reaction with Reducing Agents: Contact with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen.[3][4]
-
Stability: The compound is stable under normal conditions of transport and storage.[3][9]
Applications in Research and Industry
HMI's unique seven-membered ring structure and reactive secondary amine group make it a valuable intermediate in several high-value applications.
Pharmaceutical and Drug Development
Hexamethyleneimine is a key building block in medicinal chemistry. Its scaffold is incorporated into a variety of biologically active molecules.[6]
-
Therapeutic Agents: It serves as a precursor in the synthesis of pharmaceuticals, including anti-infective agents and analgesics.[4][6]
-
Anticancer Research: Derivatives of anthracycline antibiotics, such as doxorubicin, incorporating the HMI moiety have been investigated to modulate DNA binding and enhance cytotoxicity against certain cancer cell lines.[6]
-
CNS Activity: Some HMI derivatives have been shown to act as dopamine reuptake inhibitors, indicating potential applications in treating neurological and psychiatric disorders.[6]
Catalysis and Materials Science
In materials science, HMI is widely used as a structure-directing agent (SDA), or template, in the hydrothermal synthesis of microporous materials like zeolites.[12] The size and shape of the protonated HMI cation guide the assembly of silicate and aluminate precursors into specific crystalline frameworks, such as MCM-22, MCM-49, and SAPO-35.[12] After synthesis, the organic template is removed by calcination, leaving a porous structure with high surface area and catalytic activity.
References
- 1. Dytek® HMI | Hexamethyleneimine - Dytek [dytek.invista.com]
- 2. Hexamethyleneimine CAS#: 111-49-9 [m.chemicalbook.com]
- 3. Hexamethyleneimine | 111-49-9 [chemicalbook.com]
- 4. Cas 111-49-9,Hexamethyleneimine | lookchem [lookchem.com]
- 5. US4290946A - Preparation of hexamethyleneimine - Google Patents [patents.google.com]
- 6. Hexamethyleneimine | 111-49-9 | Benchchem [benchchem.com]
- 7. HEXAMETHYLENEIMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. HEXAMETHYLENEIMINE | Oman CHEMICAL [omanchem.com]
- 9. dytek.invista.com [dytek.invista.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. 环己亚胺 99% | Sigma-Aldrich [sigmaaldrich.com]
